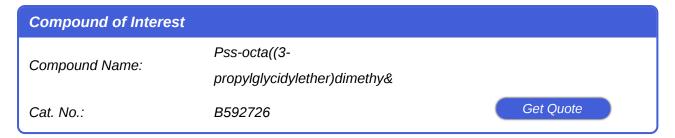


In-Depth Technical Guide: Pss-octa((3-propylglycidylether)dimethylsiloxy)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pss-octa((3-propylglycidylether)dimethylsiloxy), also known by its systematic name Octakis[(3-glycidoxypropyl)dimethylsiloxy] substituted Polyhedral Oligomeric Silsesquioxane (GPOSS), is a well-defined, cage-like organosilicon compound.[1] It belongs to the family of Polyhedral Oligomeric Silsesquioxanes (POSS), which are characterized by a core structure of silicon and oxygen atoms, forming a nanometer-sized cage. In the case of GPOSS, this inorganic core is functionalized with eight organic arms, each containing a flexible dimethylsiloxy linker and a reactive glycidyl ether terminus. This hybrid organic-inorganic structure imparts a unique combination of properties, making it a valuable building block in materials science and polymer chemistry. Its primary application lies in the development of advanced polymer nanocomposites, where it serves as a nanoscale reinforcing agent to enhance mechanical strength, thermal stability, and durability.[2][3][4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and expected spectroscopic data for Pss-octa((3-propylglycidylether)dimethylsiloxy). While direct, experimentally obtained spectra for this specific molecule are not readily available in the literature, the provided spectroscopic data is based on characteristic chemical shifts and vibrational frequencies of its constituent functional groups and data from analogous compounds.



Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C64H136O36Si16
Molecular Weight	~1931.11 g/mol
Appearance	Colorless liquid
Density	~1.150 g/mL at 25 °C
Refractive Index	n20/D ~1.459
Solubility	Soluble in THF, chloroform, toluene, hexane. Insoluble in water.

Table 2: Expected ¹H NMR Spectroscopic Data

Disclaimer: The following are predicted chemical shifts based on the molecular structure.

Assignment	Expected Chemical Shift (δ, ppm)
-Si-CH₃	0.1 - 0.2
-Si-CH ₂ -	0.5 - 0.7
-CH2-CH2-CH2-	1.5 - 1.7
-O-CH ₂ - (propyl)	3.3 - 3.5
-O-CH ₂ - (glycidyl)	3.4 - 3.7
-CH- (glycidyl)	3.1 - 3.2
-CH ₂ - (epoxide)	2.5 - 2.8

Table 3: Expected ¹³C NMR Spectroscopic Data

Disclaimer: The following are predicted chemical shifts based on the molecular structure.



Assignment	Expected Chemical Shift (δ, ppm)
-Si-CH₃	-2.0 - 0.0
-Si-CH ₂ -	10 - 15
-CH ₂ -CH ₂ -CH ₂ -	22 - 26
-O-CH ₂ - (propyl)	70 - 75
-O-CH ₂ - (glycidyl)	71 - 74
-CH- (glycidyl)	49 - 52
-CH ₂ - (epoxide)	43 - 45

Table 4: Expected FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
2950 - 2850	C-H stretching (alkyl)
1260 - 1240	Si-CH₃ symmetric deformation
1100 - 1000	Si-O-Si stretching (cage)
910 - 830	Epoxide ring asymmetric stretching
800 - 750	Si-C stretching

Experimental Protocols Synthesis of Pss-octa((3propylglycidylether)dimethylsiloxy)

The synthesis of Pss-octa((3-propylglycidylether)dimethylsiloxy) is typically achieved through a hydrosilylation reaction between octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H) and allyl glycidyl ether, catalyzed by a platinum complex.[5]

Materials:



- Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)
- Allyl glycidyl ether (stoichiometric excess, e.g., 1.2 equivalents per Si-H group)
- Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene (Karstedt's catalyst) or hexachloroplatinic acid (Speier's catalyst)
- Anhydrous toluene or other suitable solvent (e.g., THF)
- Activated carbon
- Diatomaceous earth (e.g., Celite®)
- Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve octakis(hydridodimethylsiloxy)octasilsesquioxane in anhydrous toluene.
- Add the platinum catalyst to the stirred solution (typically in the range of 10-20 ppm of Pt relative to the reactants).
- Heat the reaction mixture to a specified temperature (e.g., 80-90 °C).
- Slowly add allyl glycidyl ether via the dropping funnel to the heated reaction mixture over a period of 1-2 hours.
- Monitor the progress of the reaction by FT-IR spectroscopy by observing the disappearance
 of the Si-H stretching band at approximately 2160 cm⁻¹.
- After the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
- Add activated carbon to the solution to remove the platinum catalyst and stir for several hours.



- Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by precipitation from a concentrated solution into a non-solvent like methanol.
- Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain Pss-octa((3-propylglycidylether)dimethylsiloxy) as a colorless, viscous liquid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl³, acetone-d₆, or benzene-d₆). Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The expected chemical shifts are outlined in Tables 2 and 3. Integration of the ¹H NMR signals should correspond to the proton ratios in the molecular structure.
- ²⁹Si NMR: Acquire the ²⁹Si NMR spectrum to confirm the integrity of the silsesquioxane cage. The spectrum is expected to show characteristic signals for the T-type silicon atoms of the cage and the M-type silicon atoms of the dimethylsiloxy linkers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Obtain the FT-IR spectrum of the purified product as a thin film on a KBr plate or using an
Attenuated Total Reflectance (ATR) accessory. The spectrum should confirm the absence of
the Si-H stretching band around 2160 cm⁻¹ and the presence of the characteristic bands
listed in Table 4.

Mass Spectrometry (MS):



Analyze the product using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). The mass spectrum should show a prominent peak corresponding to the molecular ion adduct (e.g., [M+Na]+ or [M+K]+).

Workflow and Pathway Diagrams



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Caption: Synthesis workflow for Pss-octa((3-propylglycidylether)dimethylsiloxy).

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